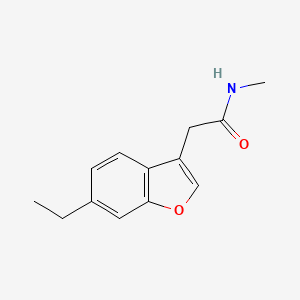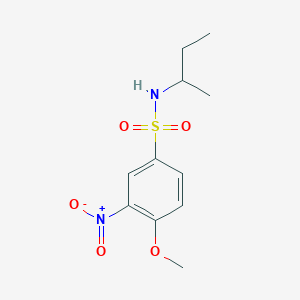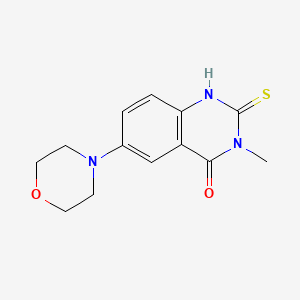![molecular formula C19H22N6O B7461334 1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a tetrazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of experimental settings.
作用機序
The mechanism of action of 1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine is complex and not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. 1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine has been shown to interact with dopamine receptors, which are involved in the regulation of movement, motivation, and reward. 1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine may also affect other neurotransmitters, such as serotonin and norepinephrine, which play important roles in mood and cognition.
Biochemical and Physiological Effects:
1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine has been shown to have a range of biochemical and physiological effects, including the stimulation of dopamine release and the inhibition of monoamine oxidase activity. 1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine has also been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. These effects suggest that 1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine may have potential applications in the treatment of various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the primary advantages of using 1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine in lab experiments is its ability to selectively target specific neurotransmitter systems in the brain. 1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine has been shown to have a high affinity for dopamine receptors, making it an ideal tool for investigating the role of dopamine in various physiological and pathological processes. However, 1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine also has some limitations, including its potential toxicity and the need for careful dosing and administration protocols.
将来の方向性
There are many potential future directions for research involving 1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine, including the development of new drugs and therapies for neurological and psychiatric disorders. One area of particular interest is the use of 1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine in the treatment of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. Other potential future directions for 1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine research include the investigation of its effects on other neurotransmitter systems, such as the glutamate and GABA systems, and the development of new imaging techniques for studying the brain.
合成法
1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of 3-methoxyphenylhydrazine with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with piperazine and sodium azide. Other methods involve the use of different reagents and reaction conditions, but all result in the formation of 1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine as the final product.
科学的研究の応用
1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. One of the primary uses of 1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine is as a tool for investigating the mechanisms of action of various drugs and neurotransmitters. 1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine has been shown to interact with a number of different receptors and enzymes in the brain, including dopamine receptors and monoamine oxidase.
特性
IUPAC Name |
1-[[5-(3-methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-26-18-9-5-6-16(14-18)19-20-22-25(21-19)15-23-10-12-24(13-11-23)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWSPLVRFHIOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(N=N2)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)


![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)
![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7461292.png)
![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)

![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)

![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)

